2-Chloro-4-(piperidin-1-yl)pteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(piperidin-1-yl)pteridine is a heterocyclic compound with the molecular formula C11H12ClN5 and a molecular weight of 249.70 g/mol This compound features a pteridine core substituted with a chlorine atom at the 2-position and a piperidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-yl)pteridine typically involves the reaction of pteridine derivatives with piperidine under specific conditions. One common method includes the use of 2-chloropyrimidine as a starting material, which undergoes a series of reactions such as bromination, coupling, elimination, and catalytic hydrogenation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(piperidin-1-yl)pteridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pteridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-4-(piperidin-1-yl)pteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-yl)pteridine involves its interaction with specific molecular targets and pathways. The piperidine ring and pteridine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(piperidin-1-yl)pteridine.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine itself, piperidinone, and substituted piperidines.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pteridine core with a piperidine ring makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H12ClN5 |
---|---|
Molecular Weight |
249.70 g/mol |
IUPAC Name |
2-chloro-4-piperidin-1-ylpteridine |
InChI |
InChI=1S/C11H12ClN5/c12-11-15-9-8(13-4-5-14-9)10(16-11)17-6-2-1-3-7-17/h4-5H,1-3,6-7H2 |
InChI Key |
BUJYSWNBADXCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.